2,2'-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) is an organic compound characterized by a cyclohexane ring substituted with two 1-methyl-1H-pyrrole groups at the 1,4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of cyclohexane-1,4-diyl dibromide with 1-methyl-1H-pyrrole under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atoms by the pyrrole groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones.
Reduction: The compound can be reduced to form the corresponding dihydropyrrole derivatives.
Substitution: The methyl groups on the pyrrole rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Cyclohexane-1,4-diyl)bis(1H-pyrrole): Similar structure but lacks the methyl groups on the pyrrole rings.
1,4-Bis(1H-pyrrol-2-yl)benzene: Contains a benzene ring instead of a cyclohexane ring.
2,2’-(Cyclohexane-1,4-diyl)bis(1-ethyl-1H-pyrrole): Similar structure but with ethyl groups instead of methyl groups on the pyrrole rings.
Uniqueness
2,2’-(Cyclohexane-1,4-diyl)bis(1-methyl-1H-pyrrole) is unique due to the presence of both the cyclohexane ring and the 1-methyl-1H-pyrrole groups. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research.
Eigenschaften
CAS-Nummer |
61307-74-2 |
---|---|
Molekularformel |
C16H22N2 |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
1-methyl-2-[4-(1-methylpyrrol-2-yl)cyclohexyl]pyrrole |
InChI |
InChI=1S/C16H22N2/c1-17-11-3-5-15(17)13-7-9-14(10-8-13)16-6-4-12-18(16)2/h3-6,11-14H,7-10H2,1-2H3 |
InChI-Schlüssel |
QNHPOFGKXSGBKL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C2CCC(CC2)C3=CC=CN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.